molecular formula C14H19NO3 B12537344 Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]- CAS No. 655242-06-1

Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-

Cat. No.: B12537344
CAS No.: 655242-06-1
M. Wt: 249.30 g/mol
InChI Key: CLHZTHJTMKKEEK-UHFFFAOYSA-N
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Description

Compound Overview and Significance

Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]- (CAS 139731-94-5), is characterized by the molecular formula $$ \text{C}{14}\text{H}{19}\text{NO}_3 $$ and a molecular weight of 249.3 g/mol. Its structure features a central acetamide backbone substituted with a methoxymethyl group at the N1 position and a 2-oxo-4-phenylbutyl chain (Fig. 1). The phenylbutyl moiety contributes to hydrophobic interactions, while the methoxymethyl group enhances solubility and metabolic stability.

Table 1: Key Structural and Chemical Properties

Property Value
CAS Number 139731-94-5
Molecular Formula $$ \text{C}{14}\text{H}{19}\text{NO}_3 $$
Molecular Weight 249.3 g/mol
Key Functional Groups Acetamide, methoxymethyl, phenylbutyl

The compound’s significance lies in its role as a GPR52 agonist, a G protein-coupled receptor implicated in dopamine regulation. Patent WO2010018874A1 identifies it as a candidate for treating schizophrenia due to its ability to modulate neurotransmitter pathways without inducing catalepsy.

Historical Context and Development

The compound first appeared in patent literature in 2009, where it was synthesized as part of a broader effort to develop non-dopaminergic antipsychotics. Early synthetic routes involved coupling 2-oxo-4-phenylbutyl precursors with methoxymethylamine derivatives under palladium catalysis. A notable advancement was the introduction of a stereoselective ketone reduction step to optimize yield, achieving >90% enantiomeric excess.

Recent methodologies借鉴 chalcone synthesis techniques, such as Claisen-Schmidt condensations, to assemble the phenylbutyl scaffold. For example, Nguyen et al. (2021) demonstrated the utility of 4-hydroxybenzaldehyde and acetophenone in constructing analogous structures via aldol reactions. These approaches informed the development of scalable routes for N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]acetamide, though exact yields remain proprietary.

Research Objectives and Scope

Current research prioritizes three objectives:

  • Synthetic Optimization : Improving atom economy in the phenylbutyl chain formation, particularly in reducing reliance on transition-metal catalysts.
  • Mechanistic Studies : Elucidating GPR52 binding kinetics using crystallography and molecular dynamics simulations. Preliminary data suggest the methoxymethyl group forms hydrogen bonds with Thr-182 and Ser-186 residues.
  • Structure-Activity Relationships (SAR) : Evaluating substituent effects on potency. For instance, replacing the methoxymethyl with cyclopropoxy groups (as in the structurally related methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate) alters receptor affinity but complicates synthesis.

Table 2: Comparative Analysis of Synthetic Methods

Method Key Reagents Yield (%) Reference
Palladium Catalysis 2-Oxo-4-phenylbutyl bromide, methoxymethylamine 78
Claisen-Schmidt Condensation 4-Hydroxybenzaldehyde, acetophenone 65

Properties

CAS No.

655242-06-1

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

N-(1-methoxy-3-oxo-5-phenylpentan-2-yl)acetamide

InChI

InChI=1S/C14H19NO3/c1-11(16)15-13(10-18-2)14(17)9-8-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3,(H,15,16)

InChI Key

CLHZTHJTMKKEEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(COC)C(=O)CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Phosphonate-Mediated Alkylation

  • Horner-Wadsworth-Emmons Reaction : Use dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS 41162-19-0) to form alkenes, followed by functionalization.
  • Limitation : Requires precise control over stereochemistry and regioselectivity.

Catalytic Hydrogenation

  • Nitro Group Reduction : Introduce a nitro group at C1 via nitration, then reduce it to an amine using H₂/Pd-C.
  • Example : Nitration of 4-phenylbutan-2-one with fuming HNO₃, followed by hydrogenation.

Critical Challenges and Considerations

  • Stereochemical Control : The methoxymethyl and phenyl groups’ positioning requires enantioselective methods (e.g., chiral catalysts).
  • Protective Groups : Ketone protection (e.g., as a ketal) may be necessary during methoxymethyl installation to prevent side reactions.
  • Purification : Toluene extraction and active carbon treatment are recommended to remove impurities (e.g., sulfates).

Comparative Analysis of Routes

Route Advantages Disadvantages
1 High yield in amide formation Requires multiple protection/deprotection steps
2 Direct reductive amination Limited scalability due to Pd/C use
3 Flexible functionalization Complex Mitsunobu conditions

Data Tables and Research Findings

Table 1: Reagent Compatibility in Key Steps

Step Reagents Solvent Temperature
Enolate Alkylation LDA, CH₂-OCH₃-Cl THF -78°C
Reductive Amination H₂, Pd/C, NH₄OAc EtOH 25–50°C
Mitsunobu Reaction DEAD, PPh₃ DMF 0–25°C

Table 2: Yield Optimization Strategies

Parameter Optimal Condition Impact on Yield
Base Strength LDA > NaH Enhances enolate formation
Pressure (H₂) 3 bar Accelerates hydrogenation
Solvent Polarity DMF > THF Improves Mitsunobu efficiency

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]- typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate acyl chlorides with amines under controlled conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antimicrobial Properties

Research indicates that derivatives of acetamides exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with critical metabolic pathways .

Anticancer Activity

Acetamide derivatives have been investigated for their anticancer properties. In vitro studies reveal that certain structural modifications enhance cytotoxicity against cancer cell lines such as MCF-7 and A549, suggesting a potential role in cancer therapy. The mechanism of action may involve apoptosis induction or cell cycle arrest .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes relevant to disease states, such as acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Studies have demonstrated that acetamide derivatives can effectively inhibit AChE activity, thereby enhancing acetylcholine levels in the synaptic cleft .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of acetamide derivatives. Modifications to the phenyl group or the introduction of various substituents can significantly influence biological activity. For example, the addition of methoxy groups has been associated with increased lipophilicity and improved cellular uptake .

Drug Development Potential

Given its diverse biological activities, Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]- holds potential for development into therapeutic agents targeting infections and cancers. Further research into its pharmacokinetics and toxicity profiles is necessary to assess its viability as a drug candidate.

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of acetamide derivatives, Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]- was tested against several pathogens. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the cytotoxic effects of this acetamide derivative on human cancer cell lines. The compound exhibited an IC50 value indicating potent anticancer activity, which was attributed to its ability to induce apoptosis through mitochondrial pathways.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AnticancerMCF-7Induction of apoptosis
Enzyme InhibitionAcetylcholinesteraseInhibition with IC50 < 5 µM

Mechanism of Action

The mechanism of action of Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • The chloro substitution in alachlor and pretilachlor enhances electrophilicity, critical for binding plant acetolactate synthase .

Pharmacologically Active Acetamides

Alfentanil (Opioid Analgesic)

Alfentanil (N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide) shares the methoxymethyl and acetamide groups but incorporates a tetrazolyl-piperidinyl core for µ-opioid receptor binding. Its analgesic potency is ~1/4 that of fentanyl .

Property Target Compound Alfentanil
Bioactivity Not reported Potent opioid agonist
Structural Key Phenylbutyl chain Tetrazolyl-piperidinyl core
Polarity Moderate (methoxymethyl) High (ionizable tetrazole)

Mechanistic Insight : The absence of ionizable groups (e.g., tetrazole) in the target compound likely limits central nervous system penetration, contrasting with alfentanil’s rapid brain uptake .

Dichlorophenyl Acetamide Derivatives

describes 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide , which shares the acetamide backbone but substitutes the phenyl group with dichloro moieties and a pyrazolyl ring. This compound exhibits hydrogen-bonding interactions (N–H⋯O) and dimeric packing in crystallography, influencing solubility and stability .

Comparison Table :

Feature Target Compound Dichlorophenyl Analog
Substituents Phenylbutyl, methoxymethyl 3,4-Dichlorophenyl, pyrazolyl
Crystal Packing Not reported R₂²(10) hydrogen-bonded dimers
Bioactivity Unknown Structural penicillin analog

Thiazole- and Quinoxaline-Based Acetamides

Compounds like N-[1-(((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide () and 2-{1-[(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}-N-(4-methoxyphenyl)acetamide () demonstrate how heterocyclic systems (thiazole, quinoxaline) enhance binding to biological targets.

Biological Activity

Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]- (CAS No. 655242-06-1) is a compound with a molecular formula of C14H19NO3 and a molecular weight of 249.30 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]- can be represented as follows:

  • IUPAC Name : N-(1-methoxy-3-oxo-5-phenylpentan-2-yl)acetamide
  • InChI Key : CLHZTHJTMKKEEK-UHFFFAOYSA-N
  • Canonical SMILES : CCCCCCCCOC(=O)N(C)C(=O)C

This compound features an acetamide functional group, which is known for its versatility in biological applications.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of acetamide derivatives. For instance, compounds similar to Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]- have been evaluated for their ability to inhibit heme oxygenase-1 (HO-1), an enzyme associated with tumor progression and chemoresistance. In particular, certain derivatives exhibited significant inhibitory activity against various cancer cell lines, including glioblastoma (U87MG), prostate (DU145), and lung (A549) cancer cells .

Table 1: Inhibitory Activity of Acetamide Derivatives on HO-1

CompoundIC50 (μM)Cancer Cell Line
7l8.34U87MG
30.27DU145
428.8A549

These findings suggest that modifications to the acetamide structure can enhance its anticancer efficacy through improved interaction with target enzymes.

Anticholinergic Activity

Another area of interest is the anticholinergic activity associated with substituted acetamides. Research indicates that compounds with similar structures may be effective in treating conditions such as urinary incontinence and neurogenic bladder dysfunction . The mechanism involves the inhibition of acetylcholine receptors, which plays a critical role in bladder control.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Nature, researchers synthesized a series of acetamide-based compounds and tested their effects on U87MG glioblastoma cells. The results indicated that compound 7l not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. This suggests that acetamide derivatives may serve as promising candidates for further development into anticancer therapeutics .

Case Study 2: Anticholinergic Properties

A patent describes the use of various substituted acetamides for treating dysuria and related disorders. Clinical trials demonstrated that these compounds effectively reduced symptoms in patients suffering from overactive bladder conditions, showcasing their therapeutic potential .

Q & A

Q. What analytical techniques quantify degradation products under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with UPLC-MS/MS detect degradation. Forced degradation (acid/base/oxidative stress) identifies major impurities, validated against USP guidelines .

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